molecular formula C11H9N3 B040208 1-Benzyl-1H-pyrazole-4-carbonitrile CAS No. 121358-86-9

1-Benzyl-1H-pyrazole-4-carbonitrile

Cat. No. B040208
M. Wt: 183.21 g/mol
InChI Key: GCGFLGKRYHSMKU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-4-carbonitrile is a chemical compound that has drawn attention in the field of organic chemistry due to its interesting structure and potential applications. It belongs to the class of pyrazole derivatives, characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and a nitrile group attached to the 4th carbon. This structure forms the basis for various chemical reactions and properties that define its utility in scientific research.

Synthesis Analysis

The synthesis of derivatives similar to 1-Benzyl-1H-pyrazole-4-carbonitrile involves multiple steps, including coupling reactions and condensation processes. For instance, a study detailed the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides (Al‐Azmi & Mahmoud, 2020). Another approach involves a four-component condensation reaction to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles (Rahmati et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated through various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile was determined from single-crystal X-ray diffraction data, showcasing how intermolecular hydrogen bonds contribute to the molecule's stability and arrangement (Korkusuz et al., 2012).

Scientific Research Applications

Heterocyclic Chemistry

  • Specific Scientific Field: Heterocyclic chemistry .
  • Summary of the Application: Pyrazole and its derivatives, including 1-Benzyl-1H-pyrazole-4-carbonitrile, have been synthesized through multicomponent reactions using SPVA as a heterogeneous acid catalyst . These compounds have shown pharmaceutical and biological activities such as antimalarial, antibacterial, anti-parasitic, anti-depressant, anticancer, and anti-inflammatory activities .
  • Methods of Application or Experimental Procedures: The synthesis protocol of the SPVA catalyst includes functionalization of polyvinyl alcohol by sulfonic acid groups . The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine . The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .
  • Results or Outcomes: The SPVA catalyst showed recyclability up to the sixth cycle without considerable loss in its activity . Furthermore, the present synthetic approach could effectively produce pyrazole products with high yields in the absence of base and solvent and in short reaction time, making it a green and sustainable process .

Stability Study of Boronate Esters

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used as a model compound in the study of the stability of boronate esters in different alcohols .
  • Methods of Application or Experimental Procedures: The stability of boronate esters is studied using the LCMS technique .
  • Results or Outcomes: The results of these studies can provide valuable insights into the stability of boronate esters, which are important intermediates in organic synthesis .

Palladium-Catalyzed Methylation

  • Specific Scientific Field: Organometallic Chemistry .
  • Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
  • Methods of Application or Experimental Procedures: The reaction is typically carried out under palladium catalysis, with iodomethane as the methylating agent .
  • Results or Outcomes: The results of these studies can contribute to the development of new synthetic methodologies for the methylation of heteroaryl compounds .

NMR, HPLC, LC-MS, UPLC Studies

  • Specific Scientific Field: Analytical Chemistry .
  • Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used in various analytical studies, including NMR, HPLC, LC-MS, and UPLC .
  • Methods of Application or Experimental Procedures: The compound can be analyzed using different analytical techniques to study its physical and chemical properties .
  • Results or Outcomes: The results of these studies can provide valuable insights into the properties of the compound, which can be useful in various scientific and industrial applications .

Synthesis Path Studies

  • Specific Scientific Field: Synthetic Chemistry .
  • Summary of the Application: 1-Benzyl-1H-pyrazole-4-carbonitrile can be used as a model compound in the study of synthesis paths .
  • Methods of Application or Experimental Procedures: The synthesis paths of the compound can be studied using various synthetic chemistry techniques .
  • Results or Outcomes: The results of these studies can contribute to the development of new synthetic methodologies and the optimization of existing ones .

Safety And Hazards

The safety information for 1-Benzyl-1H-pyrazole-4-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for 1-Benzyl-1H-pyrazole-4-carbonitrile and its derivatives are promising. The compound’s potential for diverse biological applications, including its potent anticancer activity, suggests that it could be further explored in medicinal chemistry . Additionally, the environmentally benign procedure for its synthesis, which yields high product amounts in the absence of base and solvent and in short reaction time, makes it a green and sustainable process .

properties

IUPAC Name

1-benzylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGFLGKRYHSMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559362
Record name 1-Benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazole-4-carbonitrile

CAS RN

121358-86-9
Record name 1-Benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EL Moyano, JP Colomer, GI Yranzo - 2008 - Wiley Online Library
… 1-Benzyl-1H-pyrazole-4-carbonitrile (5c): In this case the reaction was carried out with 1c (0.5715 g, 2.883 mmol). The compound was obtained as a yellow solid after column …
AJ Roecker, SP Mercer, CM Harrell, SL Garson… - Bioorganic & Medicinal …, 2014 - Elsevier
… A single example of a five-membered ring substrate, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, demonstrated that this methodology would also provide fused pyrimidine …
Number of citations: 11 www.sciencedirect.com
JP Colomer, EL Moyano - Tetrahedron letters, 2011 - Elsevier
… In addition, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile 1d was selectively obtained when benzylhydrazine dihydrochloride was neutralized with only one equivalent of base …
Number of citations: 44 www.sciencedirect.com

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